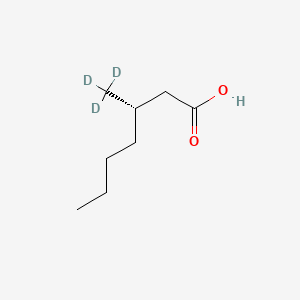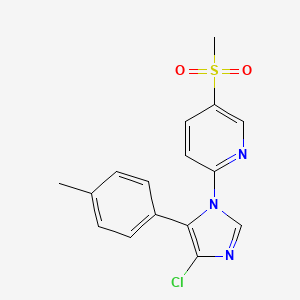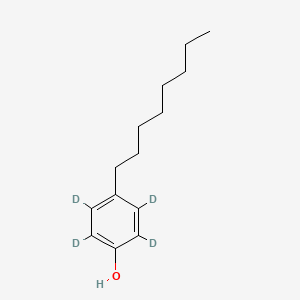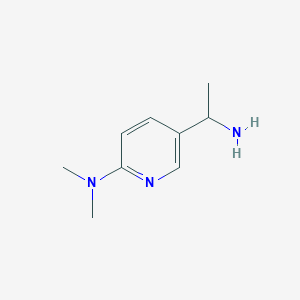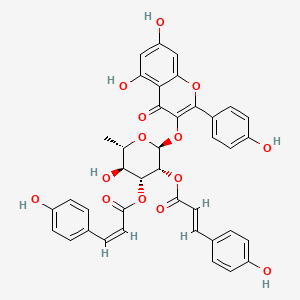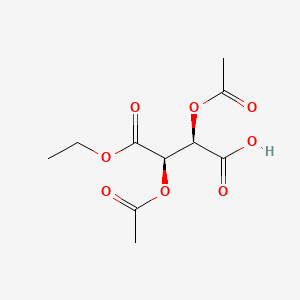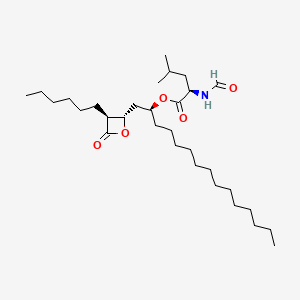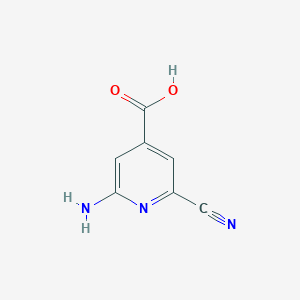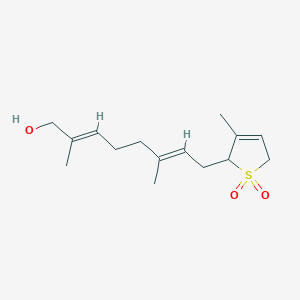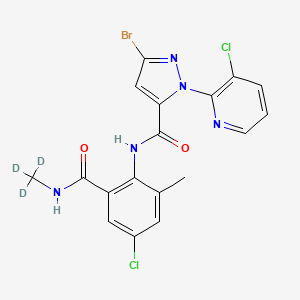
Chlorantraniliprole-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorantraniliprole-D3 is a deuterated form of Chlorantraniliprole, an insecticide belonging to the anthranilic diamide class. It is primarily used to control a wide range of pests, including those from the orders Lepidoptera, Coleoptera, Diptera, and Isoptera. This compound is characterized by its high efficacy and low mammalian toxicity, making it a valuable tool in integrated pest management.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorantraniliprole-D3 can be synthesized through a novel telescopic process starting from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. This process involves the use of anthranilic acid derivatives and methane sulfonyl chloride as a reagent for amide coupling in the presence of pyridine or substituted pyridines as bases in acetonitrile as a solvent . The reaction conditions are mild, and the process is designed to be environmentally friendly and cost-effective.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to reduce production costs, minimize by-products, and simplify isolation and purification steps. The use of one-pot reactions and in-situ synthesis of key starting materials further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Chlorantraniliprole-D3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chlorantraniliprole-D3 has a wide range of scientific research applications, including:
Wirkmechanismus
Chlorantraniliprole-D3 exerts its effects by binding to the ryanodine receptor in insect muscle cells. This binding causes the release of calcium ions from the sarcoplasmic reticulum, leading to muscle paralysis and ultimately the death of the insect . The high selectivity of this compound for insect ryanodine receptors accounts for its low toxicity to mammals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flubendiamide: Another anthranilic diamide insecticide with a similar mode of action.
Cyantraniliprole: A related compound with broader pest control spectrum.
Tetraniliprole: A newer compound with enhanced efficacy against resistant pest populations.
Uniqueness
Chlorantraniliprole-D3 is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical measurements. Its high efficacy, low mammalian toxicity, and environmental friendliness make it a preferred choice in integrated pest management programs .
Eigenschaften
Molekularformel |
C18H14BrCl2N5O2 |
|---|---|
Molekulargewicht |
486.2 g/mol |
IUPAC-Name |
5-bromo-N-[4-chloro-2-methyl-6-(trideuteriomethylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H14BrCl2N5O2/c1-9-6-10(20)7-11(17(27)22-2)15(9)24-18(28)13-8-14(19)25-26(13)16-12(21)4-3-5-23-16/h3-8H,1-2H3,(H,22,27)(H,24,28)/i2D3 |
InChI-Schlüssel |
PSOVNZZNOMJUBI-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC(=O)C1=C(C(=CC(=C1)Cl)C)NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br |
Kanonische SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


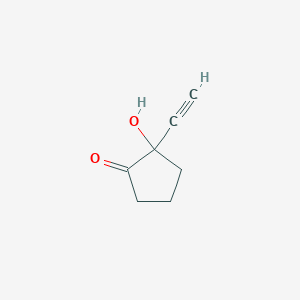
![5-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4,4-dimethyl-2-propan-2-ylpyrazol-3-one](/img/structure/B13443163.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443169.png)

